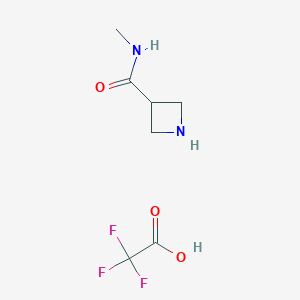

N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate

Beschreibung

Eigenschaften

IUPAC Name |

N-methylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.C2HF3O2/c1-6-5(8)4-2-7-3-4;3-2(4,5)1(6)7/h4,7H,2-3H2,1H3,(H,6,8);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDZMOHIPMTMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate typically involves the reaction of azetidine-3-carboxylic acid with methylamine and trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of azetidine-3-carboxylic acid, followed by its conversion to the desired trifluoroacetate derivative. The process involves the use of specialized reactors and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: It is being investigated for its therapeutic properties and potential use in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate is unique in its structure and properties compared to similar compounds such as N-methylazetidine-2-carboxamide and N-methylazetidine-4-carboxamide. These compounds differ in their molecular arrangement and functional groups, leading to variations in their reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

N-(2-Hydroxyethyl)azetidine-3-carboxamide 2,2,2-trifluoroacetate

- Molecular Formula : C₈H₁₃F₃N₂O₄

- Molecular Weight : 258.19

- Key Differences: Replaces the methyl group on the azetidine nitrogen with a hydroxyethyl substituent. The TFA counterion remains consistent, indicating shared salt-forming strategies .

| Parameter | N-Methylazetidine-3-carboxamide TFA | N-(2-Hydroxyethyl)azetidine-3-carboxamide TFA |

|---|---|---|

| Substituent | Methyl | Hydroxyethyl |

| Molecular Weight | Not Provided | 258.19 |

| Polarity | Likely less polar | Higher polarity (due to -OH) |

Trifluoroacetate-Containing Benzamide Derivatives

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Molecular Formula: C₁₇H₁₅F₃NO₂

- Application : Agricultural fungicide .

- Key Differences : Replaces the azetidine ring with a benzamide scaffold and a trifluoromethyl group. The aromatic system confers rigidity and lipophilicity, contrasting with the azetidine’s conformational flexibility. Such benzamide derivatives are common in agrochemicals, whereas azetidine-based compounds are more prevalent in drug discovery due to their metabolic stability .

Trifluoroacetamide Derivatives with Complex Scaffolds

N-(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

- Molecular Formula: C₁₅H₁₈F₃NO

- Molecular Weight : 285.30

- LogP : 3.80 (highly lipophilic)

- Key Differences : Features a dihydroindenyl group, increasing lipophilicity and steric bulk. The trifluoroacetamide group directly bonds to the indenyl scaffold, unlike the TFA counterion in the target compound. This structural distinction highlights divergent applications—pharmaceutical salts vs. lipophilic intermediates .

Trifluoroacetate Salts in Pharmaceutical Chemistry

4-Acetamido-N-(3-aminopropyl)-3-(benzyloxy)benzamide 2,2,2-trifluoroacetate

- Application : Intermediate in bromodomain inhibitor synthesis .

- Key Differences: Combines a benzamide core with a benzyloxy group and a TFA counterion. The aminopropyl side chain introduces basicity, contrasting with the azetidine’s neutral carboxamide. Such salts are optimized for crystallinity and purification, a shared rationale with the target compound .

Physicochemical and Functional Insights

- Trifluoroacetate Role : In all compounds, TFA enhances solubility and facilitates salt formation. For example, lithium trifluoroacetate (LiTFA) is used in organic synthesis as a Lewis acid, demonstrating TFA’s versatility beyond counterion roles .

- Azetidine vs. This strain may improve binding specificity in biological targets .

- Substituent Effects : Methyl and hydroxyethyl groups on azetidine modulate lipophilicity and hydrogen-bonding capacity, critical for pharmacokinetics. For instance, hydroxyethyl variants may exhibit longer half-lives due to reduced metabolism .

Biologische Aktivität

N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an azetidine ring structure with a carboxamide functional group and trifluoroacetate moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological pathways. For instance, it may interact with tyrosine kinases such as VEGFR-2, which is implicated in angiogenesis and tumor growth .

- Receptor Modulation : It can modulate receptor activity by binding to active sites and influencing signal transduction pathways. This mechanism is crucial in cancer therapy where receptor modulation can lead to altered cell proliferation and survival .

Biological Activity Data

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Table 1 summarizes the findings from in vitro studies assessing cytotoxicity and mechanism of action.

Case Studies

- Cytotoxicity Assessment : A study conducted on the cytotoxicity of N-methylazetidine-3-carboxamide against HeLa cells demonstrated an IC50 value of 10.5 µM. The compound was found to induce apoptosis through the activation of caspase pathways . Flow cytometry analysis confirmed increased apoptotic cells post-treatment.

- VEGFR-2 Inhibition : Another study examined the compound's effect on VEGFR-2 activity. It was shown that N-methylazetidine-3-carboxamide inhibited VEGFR-2 with an EC50 comparable to established inhibitors like sorafenib, indicating its potential as an antiangiogenic agent .

Research Findings

Research indicates that this compound may serve as a promising lead compound for developing new anticancer therapies. Its ability to inhibit key signaling pathways involved in tumor growth positions it as a candidate for further pharmacological exploration.

Q & A

Basic: What are the optimal synthetic conditions for preparing N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate?

Answer:

Synthesis optimization requires precise control of temperature, solvent polarity, and reaction time. For azetidine derivatives, polar aprotic solvents (e.g., acetonitrile or DMF) at 40–60°C are effective for nucleophilic substitution or carboxamide formation. Reaction times typically range from 6–24 hours, monitored via TLC or HPLC. The trifluoroacetate counterion is often introduced during purification via acidification with trifluoroacetic acid (TFA) .

Basic: Which analytical techniques are most reliable for characterizing this compound and confirming purity?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation, with characteristic shifts for the azetidine ring (δ 3.0–4.0 ppm) and trifluoroacetate (δ 116–118 ppm in ¹⁹F NMR) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion).

- HPLC: Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>95%) using gradients of acetonitrile/water with 0.1% TFA .

Advanced: How does the trifluoroacetate group influence the compound’s stability under varying pH and temperature conditions?

Answer:

The trifluoroacetate group enhances solubility in polar solvents but is susceptible to hydrolysis under basic conditions (pH > 9). Stability studies show degradation occurs at elevated temperatures (>60°C) or prolonged exposure to aqueous buffers. For biological assays, neutral pH (7.4) and cold storage (4°C) are recommended to prevent hydrolysis of the trifluoroacetate moiety .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in activity (e.g., IC₅₀ values) may arise from differences in assay conditions:

- Solvent Effects: DMSO vs. aqueous buffers can alter solubility and activity.

- Target Purity: Confirm target enzyme/receptor purity via SDS-PAGE or SPR.

- Metabolite Interference: Use LC-MS to identify degradation products in long-term assays .

Advanced: What reaction mechanisms underpin the compound’s interactions with biological targets?

Answer:

The azetidine ring’s strained conformation enhances binding to enzymes (e.g., kinases or proteases) via H-bonding and van der Waals interactions. The trifluoroacetate group may act as a leaving group in prodrug activation. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes, validated by mutagenesis studies .

Basic: How is the compound’s solubility modulated for in vitro assays?

Answer:

Solubility in aqueous media is improved using co-solvents (e.g., 10% DMSO) or cyclodextrin-based formulations. The trifluoroacetate salt form increases polarity, enabling stock solutions in PBS or DMEM for cell-based assays .

Advanced: What are the common side reactions during synthesis, and how are they mitigated?

Answer:

- Byproduct Formation: Competing N-methylation or over-acidification can occur. Use controlled stoichiometry (1.1–1.3 eq. methylating agent) and monitor pH during TFA addition.

- Ring-Opening: Azetidine rings may open under strong acidic/basic conditions. Neutralize reaction mixtures promptly post-synthesis .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Answer:

- ADME Assays: Microsomal stability (human liver microsomes), plasma protein binding (ultrafiltration), and Caco-2 permeability are assessed.

- In Vivo PK: Administer via IV/PO in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations. The trifluoroacetate group may shorten half-life due to rapid renal clearance .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods due to volatile TFA byproducts.

- Storage: Desiccate at –20°C in amber vials to prevent hygroscopic degradation .

Advanced: How does the compound’s electronic structure influence its reactivity in catalytic systems?

Answer:

The electron-withdrawing trifluoroacetate group polarizes the azetidine ring, enhancing electrophilicity for nucleophilic attack. DFT calculations (Gaussian 09) reveal charge distribution at the carboxamide carbonyl, critical for catalytic hydrogenation or cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.